4-Cyclopropyl-4H-1,2,4-triazole-3-carbaldehyde
CAS No.: 1552459-54-7
Cat. No.: VC6363825
Molecular Formula: C6H7N3O
Molecular Weight: 137.142
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1552459-54-7 |
|---|---|
| Molecular Formula | C6H7N3O |
| Molecular Weight | 137.142 |
| IUPAC Name | 4-cyclopropyl-1,2,4-triazole-3-carbaldehyde |
| Standard InChI | InChI=1S/C6H7N3O/c10-3-6-8-7-4-9(6)5-1-2-5/h3-5H,1-2H2 |
| Standard InChI Key | AZNXERIJHYHENT-UHFFFAOYSA-N |
| SMILES | C1CC1N2C=NN=C2C=O |
Introduction
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 137.14 g/mol | |
| SMILES | C1CC1N2C(=NC=N2)C=O | |
| InChI Key | AZNXERIJHYHENT-UHFFFAOYSA-N | |
| Purity | 95% |
The cyclopropyl group enhances lipophilicity, potentially improving membrane permeability in biological systems, while the aldehyde moiety offers a reactive handle for further chemical modifications .
Synthesis and Chemical Reactivity
Synthetic Routes
While no literature explicitly details the synthesis of 4-cyclopropyl-4H-1,2,4-triazole-3-carbaldehyde, analogous 1,2,4-triazole derivatives are typically synthesized through cyclization reactions. A plausible route involves:
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Formation of the Triazole Core: Reaction of a cyclopropyl-substituted thiosemicarbazide with a base to induce cyclization, as demonstrated in the synthesis of 1,2,4-triazole-3-thiones .
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Introduction of the Aldehyde Group: Oxidation of a hydroxymethyl intermediate or direct formylation using Vilsmeier-Haack conditions .
Table 2: Comparison of Synthetic Methods for Analogous Triazoles
Reactivity Profile
The aldehyde group at position 3 participates in:
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Nucleophilic Additions: With amines to form Schiff bases, useful in drug conjugation.
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Reductions: To yield hydroxymethyl derivatives, enhancing solubility.
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Condensations: With active methylene compounds for heterocyclic expansion .
The cyclopropyl ring’s strain energy may facilitate ring-opening reactions under acidic or radical conditions, though this remains unexplored for the title compound .
Structural Characterization
Spectroscopic Data
Although experimental spectra are unavailable, computational predictions and analog comparisons provide insights:
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IR Spectroscopy: Expected C=O stretch at ~1700 cm⁻¹ and C=N stretches at ~1600 cm⁻¹ .
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NMR: The aldehyde proton should resonate at δ 9.8–10.2 ppm (¹H), with cyclopropyl protons appearing as multiplet signals (δ 1.2–1.5 ppm) .
Crystallographic Analysis
Hypothesized Biological Activities
Anticancer Activity
Triazole derivatives interfere with DNA replication and microtubule assembly. For example, the carboxamide analog KU6 (PubChem CID 156907138) shows moderate activity against breast cancer cell lines (IC₅₀ = 8.2 µM) . The aldehyde moiety in 4-cyclopropyl-4H-1,2,4-triazole-3-carbaldehyde could serve as a Michael acceptor, targeting cellular thiols in redox-active cancers .
Antitubercular Applications
Nitro-containing triazoles, such as pretomanid, require F420-dependent activation for antitubercular activity . While the title compound lacks a nitro group, its cyclopropyl substituent may modulate interactions with Mycobacterium tuberculosis enzymes, warranting resistance profiling.
Comparison with Structural Analogs
Table 3: Structural and Functional Comparison of Triazole Derivatives
The aldehyde substituent distinguishes the title compound by enabling covalent target engagement, whereas methyl or carboxamide groups favor non-covalent interactions .
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